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Compound of Interest

Compound Name: L-Dopa-13C

Cat. No.: B12401993 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the essential physicochemical

properties of 13C-labeled L-Dopa (Levodopa), a critical tool in metabolic research and clinical

studies. The inclusion of stable isotopes does not significantly alter the fundamental

physicochemical properties compared to the unlabeled compound, but it provides a powerful

analytical tracer for quantitative analysis by NMR or mass spectrometry.[1]

Quantitative Physicochemical Data
The following tables summarize the core physicochemical and spectroscopic properties of 13C-

labeled L-Dopa. Data for singly labeled (1-¹³C) L-Dopa is presented, which is a common

commercially available form. Properties such as pKa and solubility are based on the well-

characterized unlabeled L-Dopa, as the substitution of ¹²C with ¹³C has a negligible effect on

these parameters.

Table 1: Core Physicochemical Properties of L-Dopa
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Property Value Notes

Appearance
White to off-white or
creamy crystalline powder.

Molecular Formula
C₈¹³CH₁₁NO₄ (for 1-¹³C-L-

Dopa)
Unlabeled formula: C₉H₁₁NO₄.

Molecular Weight
198.18 g/mol (for 1-¹³C-L-

Dopa).[2]
Unlabeled: 197.19 g/mol .[3]

Melting Point
276-278 °C (with

decomposition).

Impurities can lower the

melting point and broaden the

range.

Water Solubility 1.65 mg/mL (at 20-25°C).

Solubility is pH-dependent; it is

highest at pH 1.5 and lowest

around pH 3-3.5.

Other Solubilities

Freely soluble in dilute HCl and

formic acid; practically

insoluble in ethanol,

chloroform, and ethyl acetate.

pKa (at 25°C)
pKa₁: ~2.3 (Carboxylic acid)

pKa₂: ~8.7 (Amine)

L-Dopa exists as a zwitterion

between these pH values.

| Purity | ≥98%. | Typically determined by HPLC. |

Table 2: Spectroscopic Properties for Analytical Applications

Property Value / Description Notes

Mass Spectrometry

Isotopic Shift: The ¹³C-
labeled compound will
appear at M+1 (for 1-¹³C),
M+6 (for ring-¹³C₆), etc.,
relative to the unlabeled
compound.

This mass difference is the
basis for its use as an
internal standard or tracer
in LC-MS based
metabolomics.
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| ¹³C NMR Spectroscopy | Signal Enhancement: The signal corresponding to the ¹³C-enriched

carbon position is significantly enhanced. Reference Shifts (Unlabeled): Aromatic signals are

observed around δ 117.0 and 121.5 ppm. | The primary utility is not a shift in value but the

ability to selectively observe the labeled carbon, enabling flux analysis and metabolic tracking.

Exact chemical shifts are solvent and pH-dependent. |

Key Signaling and Metabolic Pathways
L-Dopa is the metabolic precursor to the neurotransmitter dopamine. Its therapeutic effect in

conditions like Parkinson's disease relies on its ability to cross the blood-brain barrier (BBB),

which dopamine itself cannot do, and replenish depleted dopamine levels in the brain.
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Caption: L-Dopa crosses the BBB while peripheral inhibitors prevent its conversion.

The primary metabolic conversion is catalyzed by the enzyme Aromatic L-amino acid

decarboxylase (AADC).
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Caption: Metabolic pathway of 13C-L-Dopa to 13C-Dopamine and downstream
catecholamines.

Experimental Protocols
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Detailed and standardized protocols are essential for obtaining reliable and reproducible

physicochemical data.

Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the crystalline solid melts

and is a key indicator of purity.

Methodology:

Sample Preparation: Ensure the 13C-L-Dopa sample is completely dry and finely powdered.

Introduce a small amount into a capillary tube (sealed at one end) and pack it down by

tapping to form a column of 2.5-3.5 mm.

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point

apparatus.

Initial Determination: Heat the block rapidly to get an approximate melting point. This

provides a target range for the precise measurement.

Precise Determination: Using a fresh sample, heat the block to a temperature approximately

5°C below the expected melting point.

Measurement: Reduce the heating rate to 1-2°C per minute.

Recording: Record two temperatures:

T₁: The temperature at which the first drop of liquid appears.

T₂: The temperature at which the sample becomes completely liquid (the clear point).

Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this

range is typically narrow (0.5-1.0°C).

Equilibrium Solubility Determination (Shake-Flask
Method)
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This protocol determines the saturation concentration of the compound in a specific solvent at

a given temperature, a critical parameter for biopharmaceutical classification.

Methodology:

System Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate

physiological conditions) and maintain them at a constant temperature (e.g., 37 ± 1 °C).

Sample Addition: Add an excess amount of solid 13C-L-Dopa to a stoppered flask or vial

containing a known volume of the buffer. The presence of undissolved solid must be visible

throughout the experiment.

Equilibration: Place the flasks in a mechanical agitator (e.g., orbital shaker) and agitate for a

predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required

should be established in preliminary tests.

Phase Separation: After agitation, allow the samples to stand to let the excess solid settle.

Subsequently, separate the solid from the liquid phase by centrifugation or filtration (using a

filter that does not bind the analyte).

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the

concentration of dissolved 13C-L-Dopa using a validated analytical method, such as HPLC-

UV or LC-MS.

Reporting: The solubility is reported in units such as mg/mL or mM. The pH of the saturated

solution should be verified at the end of the experiment.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the dissociation constants

(pKa) of ionizable drugs by measuring pH changes during titration.

Methodology:

Solution Preparation: Accurately weigh the 13C-L-Dopa sample and dissolve it in a suitable

solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
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Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a

thermostatted vessel and insert the calibrated pH electrode.

Titration (for an acidic group): Titrate the solution by adding small, precise increments of a

standardized strong base (e.g., 0.1 M NaOH).

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point (the midpoint of the steepest part of the titration curve). The inflection point

of the sigmoid curve indicates the equivalence point.

Titration (for a basic group): A similar procedure is followed, but the sample is titrated with a

standardized strong acid (e.g., 0.1 M HCl).

Typical Experimental Workflow
13C-labeled L-Dopa is invaluable for tracing metabolic pathways and quantifying turnover rates

in complex biological systems.
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Caption: A generalized workflow for a metabolomics study using 13C-labeled L-Dopa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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